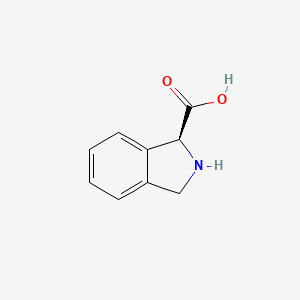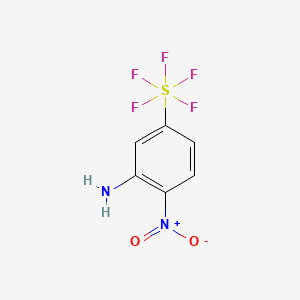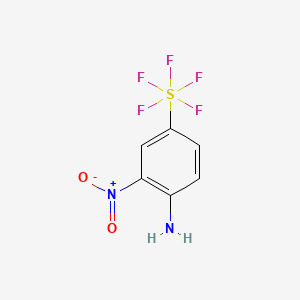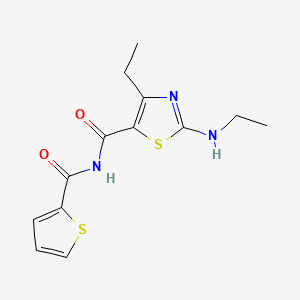
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) ethaboxam (NDTE) is a novel synthetic compound that has been developed as a potential therapeutic agent for a variety of medical conditions. NDTE has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. NDTE has also been studied for its ability to modulate the immune system, and its potential as a treatment for neurological disorders.
Applications De Recherche Scientifique
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. Studies have shown that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has also been shown to reduce the expression of certain pro-inflammatory genes and to induce apoptosis in cancer cells. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.
Mécanisme D'action
The mechanism of action of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not completely understood. However, it is believed that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam works by inhibiting the production of pro-inflammatory cytokines, reducing the expression of certain pro-inflammatory genes, and inducing apoptosis in cancer cells. In addition, it is believed that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have a variety of biochemical and physiological effects. In animal studies, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to reduce inflammation and oxidative stress, as well as to protect against the damaging effects of ultraviolet radiation. N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has also been shown to reduce the expression of certain pro-inflammatory genes, to modulate the immune system, and to reduce the risk of certain types of cancer. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is relatively easy to synthesize and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored at room temperature for up to one year. However, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before it can be used in experiments. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not suitable for use in vivo experiments due to its potential toxicity.
Orientations Futures
The potential therapeutic applications of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam are still being explored. Future studies should focus on determining the exact mechanism of action of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam, as well as its potential toxicity and side effects. In addition, further research should be conducted to determine the optimal dose and duration of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam treatment. Furthermore, future studies should explore the potential of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam to treat a variety of medical conditions, such as inflammation, cancer, and neurological disorders. Finally, further research should be conducted to explore the potential of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam to act as an antioxidant and to protect against the damaging effects of ultraviolet radiation.
Méthodes De Synthèse
The synthesis of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam involves the reaction of cyano-2-thienylmethyl sulfoxide and 2-thienylcarbonyl chloride. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and proceeds in an aqueous medium. The reaction is typically carried out at temperatures ranging from 25°C to 40°C and can be completed in a few hours. The product is then isolated and purified by recrystallization or chromatographic methods.
Propriétés
IUPAC Name |
4-ethyl-2-(ethylamino)-N-(thiophene-2-carbonyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-8-10(20-13(15-8)14-4-2)12(18)16-11(17)9-6-5-7-19-9/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNMUUMBMRJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

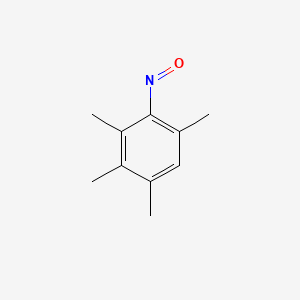
![Ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate](/img/structure/B570229.png)

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
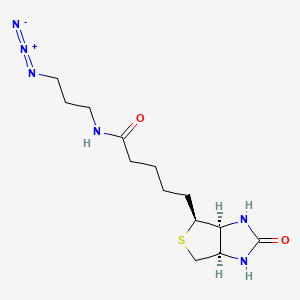

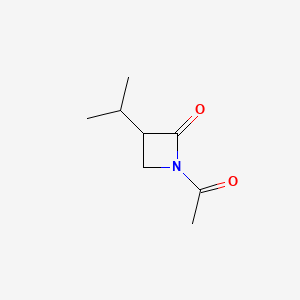
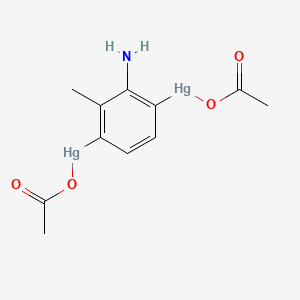
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
